Hypoglycemic Potency in Humans: Comparative AUC Reduction vs. Glibenclamide and M2
4-Hydroxyglibenclamide (M1) demonstrates significant, albeit reduced, hypoglycemic activity compared to its parent drug, glibenclamide. In a placebo-controlled crossover study in healthy subjects, M1 produced a mean blood glucose reduction (AUC 0-5h) that was quantitatively distinct from both the parent drug and the co-metabolite M2 [1].
| Evidence Dimension | Hypoglycemic effect: % reduction in blood glucose AUC (0-5h) vs. placebo |
|---|---|
| Target Compound Data | 18.2 ± 3.3% |
| Comparator Or Baseline | Glibenclamide (oral): 23.8 ± 1.2%; Glibenclamide (IV): 19.9 ± 2.1%; 3-cis-hydroxyglibenclamide (M2): 12.5 ± 2.3% |
| Quantified Difference | M1 effect is 5.6% lower than oral glibenclamide and 5.7% higher than M2. |
| Conditions | Healthy human subjects (n=8); 3.5 mg single dose IV for M1, M2, and IV Gb; 3.5 mg oral for Gb; placebo-controlled, randomized, single-blind crossover study. |
Why This Matters
This data confirms that M1 is an active metabolite with intermediate potency, essential for building accurate PK/PD models where the contribution of each circulating species must be deconvoluted.
- [1] Rydberg, T., Jönsson, A., Røder, M., & Melander, A. (1994). Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care, 17(9), 1026-1030. View Source
